molecular formula C9H7NO B3232644 2,3-Dihydrobenzofuran-7-carbonitrile CAS No. 134401-94-8

2,3-Dihydrobenzofuran-7-carbonitrile

Cat. No.: B3232644
CAS No.: 134401-94-8
M. Wt: 145.16 g/mol
InChI Key: APIKZMSFECOLHI-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-carbonitrile is a valuable chemical building block in organic and medicinal chemistry research. The dihydrobenzofuran scaffold is a privileged structure in drug discovery, and the presence of the carbonitrile (CN) functional group at the 7-position makes this compound a versatile intermediate for further chemical transformations . The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, tetrazoles, and amines, allowing researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies . Compounds based on the 2,3-dihydrobenzofuran core have demonstrated significant research interest, particularly in the development of inhibitors for enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), a well-known target in oncology for its role in DNA repair mechanisms . The rigid bicyclic structure of the dihydrobenzofuran core helps to restrict the conformation of potential drug molecules, which can be crucial for achieving high potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIKZMSFECOLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 7-cyano-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 7-Cyano-2,3-dihydrobenzofuran [1][2]

Executive Summary

7-Cyano-2,3-dihydrobenzofuran (also known as 2,3-dihydrobenzofuran-7-carbonitrile) is a privileged heterocyclic building block in medicinal chemistry. It serves as a critical bioisostere for 7-cyanoindole and a precursor to 7-carboxamide derivatives, which are potent pharmacophores in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and serotonin (5-HT) receptor modulators. This guide details its structural properties, validated synthetic pathways, and reactivity profile for drug development.

Part 1: Structural & Electronic Analysis

Core Architecture

The molecule consists of a benzene ring fused to a saturated dihydrofuran ring (coumaran core). Unlike benzofuran, the 2,3-dihydro moiety breaks aromaticity in the furan ring, resulting in a distinct puckered conformation and altered electronic distribution.

  • Bonding: The oxygen atom at position 1 exerts a strong +M (mesomeric) effect on the benzene ring, increasing electron density at the ortho (C7) and para (C5) positions.

  • The 7-Cyano Influence: The nitrile group at C7 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).

    • Conflict of Forces: The C7 position is electronically unique because the nitrile's electron withdrawal opposes the oxygen's donation. This "push-pull" electronic environment makes the C7 position highly sensitive to nucleophilic attack during metabolic processing or chemical derivatization.

  • Lipophilicity: The nitrile group lowers the logP compared to the parent dihydrobenzofuran, improving water solubility—a desirable trait for CNS-active drugs.

3D Conformational Dynamics

Unlike the planar benzofuran, the 2,3-dihydrobenzofuran ring adopts a slight envelope conformation to minimize torsional strain between the C2 and C3 methylene protons.

Graphviz Diagram: Electronic Vector Map

ElectronicMap cluster_0 Electronic Conflict at C7 O1 Oxygen (O1) (+M Donor) Ring Benzene Ring (Aromatic Core) O1->Ring Donates e- density C7 Carbon C7 (Ortho Position) CN Nitrile (CN) (-I/-M Acceptor) C7->CN Inductive Pull Ring->C7 Activates

Caption: Electronic vector map showing the opposing electronic forces at the C7 position: Oxygen donation vs. Nitrile withdrawal.

Part 2: Validated Synthetic Pathways

The synthesis of 7-cyano-2,3-dihydrobenzofuran typically proceeds via the functionalization of a pre-formed dihydrobenzofuran core. The most robust route involves the cyanation of 7-bromo-2,3-dihydrobenzofuran.

Pathway A: Pd-Catalyzed Cyanation (Recommended)

This method offers the highest functional group tolerance and yield compared to the older Rosenmund-von Braun reaction (CuCN at high heat).

  • Precursor: 7-Bromo-2,3-dihydrobenzofuran (Synthesized via bromination of 2,3-dihydrobenzofuran or cyclization of 2-bromo-6-allyloxyphenol).

  • Reagents: Zinc Cyanide (Zn(CN)₂), Palladium Tetrakis (Pd(PPh₃)₄) or Pd₂(dba)₃/dppf.

  • Solvent: DMF or NMP (degassed).

  • Conditions: 80–120°C, inert atmosphere (Ar/N₂).

Pathway B: Dehydration of 7-Carboxamide

Useful if the carboxylic acid or amide is already available from other routes (e.g., ortho-lithiation/carboxylation).

  • Precursor: 2,3-Dihydrobenzofuran-7-carboxamide (CAS 134401-97-1).

  • Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine or POCl₃.

  • Mechanism: Dehydration of the primary amide to the nitrile.[3][4]

Experimental Protocol: Pd-Catalyzed Cyanation

  • Charge: In a glovebox, combine 7-bromo-2,3-dihydrobenzofuran (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvate: Add anhydrous DMF (0.2 M concentration).

  • Heat: Seal vessel and heat to 100°C for 4–12 hours. Monitor via LCMS (Target M+H: ~146.1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M NH₄OH (to sequester Zn salts) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Graphviz Diagram: Synthesis Workflow

Synthesis Start 2-Bromo-6-fluorophenol Step1 Allylation & Cyclization (Claisen/Ring Closing) Start->Step1 Inter1 7-Bromo-2,3-dihydrobenzofuran Step2 Pd(PPh3)4, Zn(CN)2 DMF, 100°C Inter1->Step2 Step1->Inter1 Product 7-Cyano-2,3-dihydrobenzofuran (Target) Step2->Product AltStart 2,3-Dihydrobenzofuran -7-carboxamide AltStep Dehydration (TFAA/Pyridine) AltStart->AltStep Alt Route AltStep->Product Alt Route

Caption: Primary and alternative synthetic pathways for generating the 7-cyano scaffold.

Part 3: Reactivity & Medicinal Applications

The 7-cyano group is a versatile "chemical handle" that can be transformed into various pharmacophores.

Key Transformations
Reaction TypeReagentProductApplication
Hydrolysis NaOH/H₂O₂ or H₂SO₄7-Carboxamide PARP-1 Inhibitors (e.g., analog of Rucaparib core)
Reduction LiAlH₄ or H₂/Raney Ni7-Aminomethyl 5-HT (Serotonin) Receptor Ligands
Cyclization Hydroxylamine7-(1,2,4-Oxadiazole) Bioisostere for carboxylic acids
Case Study: PARP-1 Inhibition

In the development of PARP-1 inhibitors, the 2,3-dihydrobenzofuran-7-carboxamide moiety mimics the nicotinamide pharmacophore required for binding to the NAD+ pocket of the enzyme. The 7-cyano compound is the direct synthetic precursor to this amide. The restricted rotation of the dihydrobenzofuran ring (compared to an open chain benzamide) locks the amide in a favorable conformation for hydrogen bonding with the active site residues (Gly863 and Ser904).

Part 4: Characterization Data

Table 1: Predicted/Typical Spectral Data

TechniqueParameterCharacteristic SignalInterpretation
IR Spectroscopy ν (cm⁻¹)2225–2235 Sharp, medium intensity C≡N stretch.
¹H NMR δ (ppm)7.3–7.5 (m, 2H)Aromatic protons at C4/C6.
6.9 (t, 1H)Aromatic proton at C5 (pseudo-triplet).
4.65 (t, 2H)O-CH₂ (C2 protons) - Deshielded by Oxygen.
3.30 (t, 2H)Ar-CH₂ (C3 protons).
¹³C NMR δ (ppm)115–119 Cyano carbon (C≡N).
72.0 C2 (O-CH₂).

References

  • Synthesis of Dihydrobenzofurans: Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Taylor & Francis.

  • PARP-1 Inhibitor Design: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives. Journal of Medicinal Chemistry.

  • Cyanation Methodology: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chemical Reviews.

  • CAS Verification: 2,3-Dihydrobenzofuran-7-carbonitrile (CAS 134401-94-8). Crysdot Chemical Database.

  • General Benzofuran Bioactivity: Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

Sources

Methodological & Application

Application Note: Dehydration of 2,3-Dihydrobenzofuran-7-carboxamide to 2,3-Dihydrobenzofuran-7-carbonitrile

[1]

Abstract

This application note details a robust, scalable protocol for the dehydration of 2,3-dihydrobenzofuran-7-carboxamide to its corresponding nitrile, 2,3-dihydrobenzofuran-7-carbonitrile .[1] While traditional methods utilizing thionyl chloride (


Trifluoroacetic Anhydride (TFAA) / Pyridine1

Introduction & Retrosynthetic Context

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in melatonin receptor agonists (e.g., Ramelteon) and 5-HT receptor modulators.[1] The 7-position is particularly strategic; substituents here can modulate metabolic stability and receptor binding affinity due to their proximity to the furan oxygen.

The conversion of the primary amide to the nitrile is a pivotal transformation.[2] The resulting nitrile serves as a versatile "chemical handle" for:

  • Tetrazole synthesis (via azide cycloaddition).

  • Primary amines (via reduction).

  • Amidines (via Pinner reaction).

Chemical Strategy

The substrate, 2,3-dihydrobenzofuran-7-carboxamide , possesses an electron-donating oxygen atom ortho to the amide group. This increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) side reactions if harsh Lewis acids are used. Therefore, the dehydration strategy must activate the amide oxygen without compromising the aromatic core.

Method Selection Guide

We evaluated three common dehydration methodologies for this specific substrate. The TFAA/Pyridine method is designated as the "Gold Standard" for this application due to its balance of mildness and efficacy.

Reagent SystemReaction ConditionsProsConsRecommendation
TFAA / Pyridine 0°C to RT, DCM or THFMild; Homogeneous; Fast (<2h); High purity.TFAA is moisture sensitive; Pyridine requires removal.Recommended for Research/Scale-up

/ Et

N
0°C to 60°C, TolueneLow cost; Scalable.Generates HCl; Corrosive; Difficult workup (emulsions).Alternative for Cost-Driven Bulk
Burgess Reagent RT, DCMNeutral conditions; Very mild.[1]Expensive; Atom inefficient; Difficult to remove byproduct.Reserved for Acid-Sensitive Substrates

Mechanistic Insight

The dehydration proceeds via an elimination mechanism . The reagents convert the poor leaving group (amide oxygen) into a highly reactive intermediate (imidate ester), which then undergoes E2-like elimination.

DOT Diagram: Reaction Mechanism

ReactionMechanismcluster_byproductsByproductsAmideStart:2,3-dihydrobenzofuran-7-carboxamideActivationActivation:O-TrifluoroacetylImidate FormationAmide->Activation+ TFAA(0°C)EliminationElimination:Base (Pyridine)Removes ProtonActivation->EliminationRapidNitrileProduct:2,3-dihydrobenzofuran-7-carbonitrileElimination->Nitrile- TFA- Pyridine·H+TFATrifluoroacetic Acid(Sequestered by Pyridine)Elimination->TFA

Caption: Mechanistic pathway of TFAA-mediated amide dehydration via O-acylated imidate intermediate.

Detailed Experimental Protocol

Target Scale: 10.0 mmol (approx. 1.63 g of starting amide) Expected Yield: 85–92%

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 2,3-dihydrobenzofuran-7-carboxamide (1.0 equiv).

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv).[1]

  • Base: Pyridine (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous, 10 vol).[1]

  • Quench: Sat. NaHCO

    
     solution.
    
Step-by-Step Methodology
1. Setup and Solubilization
  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum.

  • Charge 2,3-dihydrobenzofuran-7-carboxamide (1.63 g, 10.0 mmol) into the flask.

  • Add anhydrous DCM (16 mL). Stir until a suspension or solution is formed (amides often have poor solubility until reaction initiates).

  • Add Pyridine (2.02 mL, 25.0 mmol) via syringe.

  • Cool the mixture to 0°C using an ice/water bath.

2. Activation and Dehydration[3]
  • Add Trifluoroacetic Anhydride (TFAA) (1.67 mL, 12.0 mmol) dropwise over 10 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 5°C during addition to prevent side reactions.

  • Upon completion of addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2 hours .

    • Validation: Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting amide (

      
      ) should disappear, and the less polar nitrile (
      
      
      ) should appear.
3. Workup and Isolation
  • Quench: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated NaHCO

    
      solution. (Caution: 
    
    
    evolution).
  • Phase Separation: Shake vigorously and separate the layers. Collect the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer once with DCM (10 mL).

  • Wash: Combine organic layers and wash with 1M HCl (15 mL) to remove residual pyridine (forming water-soluble pyridinium chloride).

    • Note: Ensure the aqueous pH is acidic (< 2) after the wash.

  • Drying: Wash the organic layer with brine (15 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate the filtrate in vacuo (rotary evaporator, 35°C bath) to yield the crude solid.

4. Purification
  • The crude material is often sufficiently pure (>95%) for subsequent steps.

  • If higher purity is required, recrystallize from Hexanes/Ethyl Acetate (9:1) or perform flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).[1]
    
DOT Diagram: Workflow Logic

WorkflowStartReaction Mixture(DCM, Pyridine, Product)QuenchQuench:Add Sat. NaHCO3Start->QuenchSep1Phase SeparationQuench->Sep1AcidWashAcid Wash (1M HCl):Removes PyridineSep1->AcidWashOrganic LayerDryingDry (Na2SO4) & ConcentrateAcidWash->DryingOrganic LayerFinalSolid Product:2,3-dihydrobenzofuran-7-carbonitrileDrying->Final

Caption: Purification workflow emphasizing the removal of pyridine via acid wash.

Process Safety & Troubleshooting

Critical Hazards
  • TFAA: Corrosive and moisture sensitive. Decomposes to TFA. Handle in a fume hood.

  • Pyridine: Toxic and has a noxious odor. Use 1M HCl wash to sequester it completely in the aqueous waste.

  • Exotherm: The reaction of TFAA with the amide/pyridine complex is exothermic. Strict temperature control at 0°C is required during addition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet TFAAUse fresh TFAA or increase equivalents to 1.5.
Emulsion during Workup Pyridine saltsAdd more DCM and brine; filter through Celite if necessary.
New Impurity by TLC Hydrolysis back to acidEnsure anhydrous conditions; quench rapidly with NaHCO

.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your data against these expected values:

  • Physical State: White to off-white crystalline solid.

  • IR Spectroscopy:

    • Appearance of a sharp, weak-to-medium band at ~2220–2230 cm

      
        (C
      
      
      N stretch).
    • Disappearance of broad bands at 3100–3400 cm

      
       (N-H stretch) and ~1650 cm
      
      
      (Amide C=O).
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • Look for the dihydrobenzofuran characteristic triplets: ~3.2 ppm (t, 2H, Ar-CH

      
      ) and ~4.6 ppm (t, 2H, O-CH
      
      
      ).[1]
    • Aromatic protons (3H) in the 6.8–7.5 ppm region.

    • Absence of broad amide singlets (usually 5.0–8.0 ppm).

  • 
    C NMR: 
    
    • New peak at ~115–119 ppm (C

      
      N carbon).
      
    • Disappearance of the carbonyl peak at ~168 ppm.

References

  • General Dehydration of Amides with TFAA: Bose, D. S., & Jayalakshmi, B. (1999).[1] "Simple and Versatile Method for the Synthesis of Nitriles from Primary Amides."[2][3] Synthesis, 1999(1), 64–65.[1][4]

  • Synthesis of Dihydrobenzofuran Derivatives: L. Wu, et al. (2021).[1][5] "Rh(III)-Catalyzed C-H Activation of N-Phenoxyacetamides." Organic Letters, 23(10), 3844-3849.[1] [1]

  • Mechanism of Amide Dehydration (POCl3/TFAA): "Amide to Nitrile Dehydration Mechanism." Common Organic Chemistry.

  • Safety in Nitrile Synthesis: "Continuous Flow Conversion of Primary Amides to Nitriles." Organic Process Research & Development. [1]

Synthesis of furo[2,3-f]quinazolines from 7-cyano-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of furo[2,3-f]quinazoline scaffolds. It addresses the critical regiochemical considerations required to distinguish between the linear [f]-fused and angular [h]-fused isomers, particularly when starting from 7-cyano-2,3-dihydrobenzofuran .

Application Note: Regioselective Synthesis of Furo[2,3-f]quinazolines

Executive Summary

The furo[2,3-f]quinazoline scaffold is a linear tricyclic system increasingly valued in medicinal chemistry for its potential as a kinase inhibitor (e.g., EGFR, MAT2A) and antimicrobial agent.

This guide clarifies a common synthetic ambiguity: 7-cyano-2,3-dihydrobenzofuran naturally predisposes the synthesis toward the angularfuro[2,3-h]quinazoline isomer due to the proximity of the C7-nitrile to the C6-position. To achieve the linearfuro[2,3-f]quinazoline target, the synthetic strategy must utilize a 5,6-disubstituted benzofuran precursor (e.g., 5-amino-6-cyano-2,3-dihydrobenzofuran).

This protocol details the synthesis of the [f]-fused system while mapping the divergent pathway from the 7-cyano starting material to ensure structural integrity.

Strategic Analysis: The Regiochemistry Challenge

The synthesis of fused quinazolines from benzonitriles typically follows the Niementowski or amidine cyclization logic, where an ortho-amino nitrile reacts with a formamide equivalent.

  • Target Scaffolds:

    • Furo[2,3-f]quinazoline (Linear): Requires fusion at the C5–C6 bond of the benzofuran core.

    • Furo[2,3-h]quinazoline (Angular): Results from fusion at the C6–C7 bond.

  • Precursor Logic:

    • Starting Material: 7-cyano-2,3-dihydrobenzofuran.

    • Electronic Directing Effects: The ring oxygen (position 1) is a strong electron-donating group (EDG), directing electrophilic substitution (e.g., nitration) to the para (C5) and ortho (C7) positions.

    • The Conflict: Since C7 is occupied by the nitrile, direct nitration of 7-cyano-2,3-dihydrobenzofuran typically occurs at C5 . Reduction yields 5-amino-7-cyano-2,3-dihydrobenzofuran .

    • Result: The amino group (C5) and nitrile (C7) are meta to each other. They cannot cyclize to form a pyrimidine ring.

Corrective Strategy: To synthesize the furo[2,3-f]quinazoline , one must employ a precursor where the amino and cyano groups are adjacent at positions 5 and 6.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the necessary precursor correction.

G cluster_legend Legend Start 7-Cyano-2,3-dihydrobenzofuran Nitro_Inter 5-Nitro-7-cyano-2,3-dihydrobenzofuran (Major Product of Nitration) Start->Nitro_Inter HNO3/H2SO4 (O-directed to C5) Meta_Amino 5-Amino-7-cyano-2,3-dihydrobenzofuran (Meta-substituted) Nitro_Inter->Meta_Amino Reduction (Pd/C, H2) Dead_End NO CYCLIZATION (Meta-disposition prevents pyrimidine formation) Meta_Amino->Dead_End Formamide (Fail) Correct_Start Alternative Precursor: 5-Acetamido-2,3-dihydrobenzofuran Func_Inter Functionalization to 5-Amino-6-cyano-2,3-dihydrobenzofuran Correct_Start->Func_Inter 1. Bromination (C6) 2. Rosenmund-von Braun (CuCN) Target TARGET: Furo[2,3-f]quinazoline (Linear Scaffold) Func_Inter->Target Formamide/DMF-DMA Cyclization key Red: Dead End/Wrong Isomer Green: Correct Pathway Blue: Target

Caption: Divergent synthetic pathways. Direct functionalization of 7-cyano-2,3-dihydrobenzofuran leads to meta-substitution, preventing [f]-fusion. The correct [f]-quinazoline synthesis requires a 5,6-disubstituted precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Furo[2,3-f]quinazoline (Linear Target)

Prerequisite: Since 7-cyano-2,3-dihydrobenzofuran is unsuitable for this isomer, this protocol begins with the preparation of the 5,6-disubstituted precursor.

Step 1: Synthesis of 5-Amino-2,3-dihydrobenzofuran-6-carbonitrile

  • Starting Material: 5-Acetamido-2,3-dihydrobenzofuran.

  • Bromination: Dissolve starting material (10 mmol) in glacial acetic acid (20 mL). Add bromine (10.5 mmol) dropwise at 0°C. Stir at RT for 2 h. Pour into ice water; filter the precipitate (5-acetamido-6-bromo- derivative).

  • Cyanation (Rosenmund-von Braun): Suspend the bromo-intermediate (5 mmol) and CuCN (10 mmol) in dry DMF (10 mL). Reflux at 150°C for 6-8 h under N₂.

    • Note: Use a blast shield; cyanide requires strict safety protocols.

  • Hydrolysis: Pour the mixture into FeCl₃/HCl solution to decompose the complex. Extract with EtOAc. Hydrolyze the acetamide group using 10% HCl/EtOH at reflux for 1 h to yield 5-amino-2,3-dihydrobenzofuran-6-carbonitrile .

Step 2: Cyclization to Furo[2,3-f]quinazolin-7(6H)-one This step closes the pyrimidine ring.

  • Reagents:

    • 5-Amino-2,3-dihydrobenzofuran-6-carbonitrile (1.0 eq)

    • Formamide (10-15 volumes) OR Formamidine acetate (1.5 eq) in EtOH.

  • Procedure:

    • Mix the amine-nitrile with formamide.

    • Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Mechanism:[1] Nucleophilic attack of the amine on formamide generates an intermediate amidine, which undergoes intramolecular cyclization onto the nitrile.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • The product usually precipitates as a solid. Filter and wash with cold water and diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH 95:5).

Data Table: Typical Yields & Analytics (Protocol A)

Compound Formula Appearance Yield (%) Key 1H NMR Signals (DMSO-d6)
Precursor C9H8N2O Pale yellow solid 65-75% δ 6.8 (s, 1H, C4-H), 7.2 (s, 1H, C7-H), 5.8 (br s, NH2)

| Furo[2,3-f]quinazoline | C10H8N2O2 | White/Off-white solid | 70-85% | δ 8.1 (s, 1H, Pyrimidine-H2), 7.6 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H) |

Protocol B: Synthesis of Furo[2,3-h]quinazoline (Angular Isomer)

Context: If the user is strictly limited to 7-cyano-2,3-dihydrobenzofuran as the starting material, this protocol describes the accessible chemistry, yielding the angular isomer.

  • Nitration: Treat 7-cyano-2,3-dihydrobenzofuran with HNO₃/H₂SO₄ at 0°C.

    • Regioselectivity:[2] The directing effect of Oxygen (C1) directs to C5 (para). Product: 5-nitro-7-cyano-2,3-dihydrobenzofuran .

  • Correction Step (Hypothetical/Difficult): To get the [h] isomer, one would need to introduce an amino group at C6 . This is electronically disfavored.

    • Alternative: The synthesis of [h]-isomers typically starts from 6-amino-2,3-dihydrobenzofuran-7-carbonitrile .

Critical Safety & Handling

  • Cyanide Chemistry: The use of CuCN (Rosenmund-von Braun) generates metal-cyanide complexes. All waste must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Formamide: Teratogenic. Handle in a fume hood.

  • Self-Validation: Verify the regiochemistry of the product using NOESY NMR .

    • [f]-isomer (Linear): NOE correlation between the furan CH2 (position 2/3) and the benzene proton at C4.

    • [h]-isomer (Angular): NOE correlation between the furan CH2 and the pyrimidine proton (if C8 is substituted) or lack of C4-interaction.

References

  • Ryu, C. K., et al. (2012).[3] Synthesis and antifungal activity of 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 22(1), 500–503.[3][5] Link[4]

  • Shi, Z., et al. (2025).[6] Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy.[6] Journal of Medicinal Chemistry. Link(Note: Recent validation of the [f]-scaffold utility).

  • Sekizaki, H., et al. (2000). A Facile Synthesis of Benzofuran Derivatives: A Useful Synthon for Preparation of Trypsin Inhibitor. Journal of Heterocyclic Chemistry. (Synthesis of cyano-dihydrobenzofurans).

Sources

Troubleshooting & Optimization

Regioselectivity issues in 7-position functionalization of benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers addressing the regioselectivity challenges in functionalizing the 7-position of benzofurans.

The Reactivity Landscape: Why is C7 Difficult?

The benzofuran scaffold presents a distinct electronic bias that makes C7 functionalization non-trivial.

  • C2 (

    
    -position):  The most acidic and nucleophilic site, highly susceptible to deprotonation (lithiation) and electrophilic aromatic substitution (SEAr).
    
  • C3 (

    
    -position):  The second most reactive site for SEAr.
    
  • C7 (Benzene ring, adjacent to Oxygen): This position is electronically deactivated relative to the furan ring and lacks the inherent directing ability found in indoles (where the N-H can direct to C7).

The Challenge: Standard reagents will almost exclusively target C2 or C3. Accessing C7 requires overriding this intrinsic bias through steric blocking , directed metalation , or ligand-controlled catalysis .

Troubleshooting & Workflows

Method A: The "Block-and-Attack" Strategy (Recommended)

Best for: Unsubstituted benzofurans where C7 access is required without pre-existing directing groups.

Concept: Since C2 is the kinetic and thermodynamic sink, it must be temporarily occluded. Once blocked (typically with a silyl group), Iridium-catalyzed C-H borylation is employed. While Ir-catalysis is generally sterically driven, in 2-substituted benzofurans, the C7 position becomes a favored site for borylation due to the "ortho-effect" relative to the ring oxygen and the steric crowding at other positions.

Protocol:
  • Step 1: C2-Blocking (Silylation)

    • Reagents:

      
      -BuLi (1.1 equiv), THF, 
      
      
      
      , then TMSCl (1.2 equiv).
    • Procedure: Cool solution of benzofuran in THF to

      
      . Add 
      
      
      
      -BuLi dropwise. Stir 30 min. Add TMSCl. Warm to RT.
    • Checkpoint: Verify C2-TMS incorporation via

      
       NMR (loss of C2 proton signal at 
      
      
      
      ppm).
  • Step 2: C7-Selective Borylation

    • Catalyst System:

      
       (1.5 mol%), dtbpy (3 mol%).
      
    • Boron Source:

      
       (0.5 equiv per C-H bond desired, usually 1.0 equiv).
      
    • Solvent: Hexane or THF,

      
      .
      
    • Mechanism: The bulky TMS group at C2 and the inherent steric environment direct the active Iridium species away from C3. The C7 position, being "ortho" to the ring oxygen, is accessible.

    • Note: Selectivity can vary; screening ligands (e.g., TMP-phen vs. dtbpy) may be necessary for specific substrates.

  • Step 3: Functionalization & Deprotection

    • Cross-Coupling: Suzuki-Miyaura coupling of the C7-Bpin species.

    • C2-Deblocking: TBAF (1.0 M in THF) or

      
       removes the TMS group.
      
Method B: Directed Ortho Metalation (DoM)

Best for: Substrates where a Directing Group (DG) can be installed at C6.

Concept: A substituent at C6 (e.g., O-Carbamate, OMe, F) can direct lithiation to the C7 position. This relies on the Complex Induced Proximity Effect (CIPE) .

Protocol:
  • Substrate: 6-(N,N-diethylcarbamoyloxy)benzofuran.

  • Reagents:

    
    -BuLi (1.1 equiv), TMEDA (1.1 equiv), THF, 
    
    
    
    .
  • Procedure:

    • Cool substrate/TMEDA/THF mixture to

      
      .
      
    • Add

      
      -BuLi dropwise (maintain temp 
      
      
      
      ).
    • Stir 1 h. The Li coordinates to the C6-carbamate carbonyl and deprotonates C7.

    • Quench with electrophile (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
  • Troubleshooting:

    • Issue: Lithium attacks C2 instead.

    • Fix: Block C2 with TMS prior to DoM. The C2 proton is significantly more acidic (

      
      ) than the benzene ring protons. Even with a C6 DG, "leakage" to C2 is common if C2 is unprotected.
      

Decision Matrix & Workflow Visualization

Benzofuran_C7_Functionalization Start Start: Benzofuran Substrate Check_C2 Is C2 Position Blocked? Start->Check_C2 Block_C2 Action: Block C2 (TMS/TIPS) (Lithiation + Silyl Chloride) Check_C2->Block_C2 No Check_DG Is there a DG at C6? Check_C2->Check_DG Yes Block_C2->Check_DG Method_DoM Method: Directed Ortho Metalation (DoM) Reagents: s-BuLi/TMEDA Selectivity: High (C7) Check_DG->Method_DoM Yes (e.g., O-Carbamate) Method_Ir Method: Ir-Catalyzed Borylation Reagents: [Ir(OMe)(cod)]2, dtbpy Selectivity: Steric Control (C7 favored over C4/C5/C6) Check_DG->Method_Ir No Deprotect Step: C2 Deprotection (TBAF) Method_DoM->Deprotect Method_Ir->Deprotect Final Target: 7-Functionalized Benzofuran Deprotect->Final

Caption: Decision tree for selecting the optimal C7 functionalization pathway based on substrate substitution patterns.

Data Summary: Catalyst & Conditions Comparison

MethodKey ReagentsRegioselectivity SourcePrimary LimitationReference
Ir-Borylation

, dtbpy
Sterics (requires C2 blocking)Requires expensive catalyst; mixtures possible if C4 is open.[1]
Ir-NHC Borylation

, IMes
Ligand Control (Direct)Specific to dimesitylborylation; specialized ligand.[2]
DoM (C6-Directed)

-BuLi, TMEDA
Chelation (C6 DG

C7)
Requires C6 substituent; C2 must be blocked to prevent side reaction.[3]
Direct Arylation

, Ag salts
Electronic/Concerted MetalationStrongly favors C2; C7 only accessible if C2 blocked AND C6 directed.[4]

Frequently Asked Questions (FAQs)

Q: Can I functionalize C7 directly without blocking C2? A: generally, no . The


 of the C2 proton is significantly lower than that of C7. Any base strong enough to deprotonate C7 (for DoM) will deprotonate C2 first. Similarly, electrophilic catalysts prefer the electron-rich furan ring. Exceptions exist using highly specialized Ir-NHC catalysts for specific bulky groups (like dimesitylboryl), but the "Block-C2" route is more reliable for general synthesis.

Q: My Ir-catalyzed borylation gave a mixture of C7 and C5 products. How do I fix this? A: This is a common steric issue.

  • Switch Ligands: Move from dtbpy (di-tert-butyl bipyridine) to TMP-phen (tetramethylphenanthroline). The tighter binding pocket of phenanthroline ligands often enhances selectivity for the most accessible "corner" positions.

  • Lower Temperature: Run the reaction at

    
     instead of 
    
    
    
    to increase kinetic selectivity, though conversion will be slower.

Q: Why do I need TMEDA for the DoM reaction? A:


-BuLi exists as aggregates (tetramers/hexamers) in solution, which are less reactive. TMEDA breaks these aggregates into reactive monomers/dimers and coordinates the lithium cation, enhancing its basicity and facilitating the coordination to the Directing Group (DG) at C6.

References

  • Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Source:Journal of the American Chemical Society URL:[Link]

  • Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane. Source:Chemistry - A European Journal (Shishido et al., 2019) URL:[Link]

  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Source:Chemical Reviews (Snieckus, 1990) URL:[Link]

  • Site-Selective C–H Functionalization of Benzofurans. Source:MDPI Molecules (Review) URL:[Link]

Technical Support Center: Troubleshooting Copper(I) Cyanide Coupling with 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the cyanation of 7-bromo-2,3-dihydrobenzofuran using copper(I) cyanide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize 7-cyano-2,3-dihydrobenzofuran, a valuable building block in drug discovery and materials science.

The conversion of an aryl halide to an aryl nitrile, historically known as the Rosenmund-von Braun reaction, is a powerful transformation.[1][2][3] However, it can present significant challenges, including harsh reaction conditions, inconsistent yields, and difficulties in product purification. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the common pitfalls and successfully implement this important reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no conversion of 7-bromo-2,3-dihydrobenzofuran. Where should I start troubleshooting?

This is a common issue, and the root cause often lies in the quality of the reagents or the reaction setup. Here’s a systematic approach to diagnose the problem:

  • Assess the Quality of Copper(I) Cyanide:

    • Color: High-purity copper(I) cyanide should be an off-white or cream-colored powder. A noticeable green or blue tint indicates the presence of copper(II) impurities, which are detrimental to the reaction.[4]

    • Age and Storage: Copper(I) cyanide can degrade over time, especially with exposure to air and moisture. It is advisable to use a freshly opened bottle or a reagent that has been stored under an inert atmosphere.

  • Ensure Anhydrous and Anaerobic Conditions:

    • Solvent Purity: The classic solvent for this reaction, N,N-dimethylformamide (DMF), must be anhydrous. Water can interfere with the catalytic cycle and hydrolyze the product under the reaction conditions. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.

    • Inert Atmosphere: The reaction is sensitive to oxygen. It is crucial to degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[5] A common procedure involves several cycles of evacuating the reaction flask under vacuum and backfilling with the inert gas.

  • Verify Reaction Temperature:

    • The traditional Rosenmund-von Braun reaction requires high temperatures, often in the range of 150-200 °C.[6] Ensure your heating mantle or oil bath is calibrated and maintaining the target temperature. For modern catalytic systems, the temperature can often be lowered, but it is still a critical parameter.

Q2: I'm observing a very low yield of my desired product, 7-cyano-2,3-dihydrobenzofuran. What factors could be contributing to this?

Low yields can be frustrating, but they often point to suboptimal reaction conditions or competing side reactions. Consider the following:

  • Insufficient Reaction Time or Temperature: The cyanation of aryl bromides can be sluggish. If you are seeing some product formation along with unreacted starting material, consider increasing the reaction time or temperature incrementally.

  • Substrate-Specific Considerations: 7-bromo-2,3-dihydrobenzofuran is an electron-rich aryl bromide. While this generally favors oxidative addition to the copper center, it can also make the aromatic ring susceptible to other reactions.

  • Ligand Choice in Catalytic Systems: For modern, milder catalytic versions of this reaction, the choice of ligand is critical. Ligands such as N,N'-dimethylethylenediamine or L-proline can significantly accelerate the reaction by stabilizing the copper catalyst.[7][8] If you are using a catalytic amount of a copper salt (e.g., CuI), the absence of a suitable ligand is a likely cause for low yield.

  • Inadequate Mixing: Copper(I) cyanide is largely insoluble in many organic solvents.[4] Vigorous stirring is necessary to ensure a sufficient concentration of the active copper species in the reaction mixture.

Q3: My reaction mixture has turned dark brown or black, and I'm getting a complex mixture of products. What is happening?

A dark, tarry reaction mixture is often a sign of decomposition of the starting material or product.

  • Thermal Instability: The high temperatures required for the classical Rosenmund-von Braun reaction can lead to the decomposition of sensitive substrates like 7-bromo-2,3-dihydrobenzofuran. If you suspect this is the case, it is highly recommended to switch to a modern, milder catalytic protocol that operates at lower temperatures.

  • Side Reactions: The nitrile product itself can undergo further reactions at high temperatures, especially in the presence of residual water, leading to hydrolysis to the corresponding amide or carboxylic acid.

Visualizing the Reaction: From Mechanism to Troubleshooting

To better understand the process, let's visualize the key chemical transformations and a logical workflow for troubleshooting.

Rosenmund-von_Braun_Mechanism Classical Rosenmund-von Braun Mechanism ArBr 7-Bromo-2,3-dihydrobenzofuran (Ar-Br) CuIII Cu(III) Intermediate [Ar-Cu(III)(CN)Br] ArBr->CuIII Oxidative Addition CuCN Copper(I) Cyanide (CuCN) CuCN->CuIII ArCN 7-Cyano-2,3-dihydrobenzofuran (Ar-CN) CuIII->ArCN Reductive Elimination CuBr Copper(I) Bromide (CuBr) CuIII->CuBr

Caption: A simplified mechanism of the classical Rosenmund-von Braun reaction, likely proceeding through a Cu(III) intermediate.[6]

Catalytic_Cycle_with_Ligand Modern Copper-Catalyzed Cyanation with a Diamine Ligand cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd CuIII_L Ar-Cu(III)(Br)-Ligand Complex OxAdd->CuIII_L Transmetal Cyanide Exchange CuIII_CN_L Ar-Cu(III)(CN)-Ligand Complex Transmetal->CuIII_CN_L NaCN NaCN NaCN->Transmetal RedElim Reductive Elimination RedElim->CuI_L Catalyst Regeneration ArCN Ar-CN RedElim->ArCN

Caption: A proposed catalytic cycle for the modern, milder cyanation of aryl bromides using a copper(I) catalyst and a diamine ligand.[7][9]

Troubleshooting_Workflow Troubleshooting Workflow for Failed Cyanation Start No or Low Product Yield CheckReagents Assess Reagent Quality - CuCN color (off-white?) - Anhydrous solvent? Start->CheckReagents CheckSetup Verify Reaction Setup - Inert atmosphere? - Correct temperature? - Vigorous stirring? CheckReagents->CheckSetup No ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue Yes SetupIssue Setup Issue Identified CheckSetup->SetupIssue Yes OptimizeConditions Optimize Conditions - Increase temperature/time? - Add a ligand (e.g., diamine)? - Switch to a catalytic protocol? CheckSetup->OptimizeConditions No ReagentIssue->Start Replace reagents & retry SetupIssue->Start Correct setup & retry Success Successful Reaction OptimizeConditions->Success

Caption: A logical workflow to systematically troubleshoot a failed or low-yielding copper-catalyzed cyanation reaction.

Experimental Protocols: From Classical to Modern

Here we provide two distinct protocols. The first is a traditional Rosenmund-von Braun procedure, which, while often effective, uses harsh conditions. The second is a modern, ligand-accelerated catalytic method that is generally preferred for its milder conditions and broader functional group tolerance.[7][9]

Protocol 1: Classical Rosenmund-von Braun Cyanation (Stoichiometric CuCN)

Warning: This reaction involves a highly toxic reagent (CuCN) and is performed at high temperatures. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10]

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq).

    • Add copper(I) cyanide (1.5 - 2.0 eq).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M.

  • Reaction Execution:

    • The mixture is heated to 150 °C with vigorous stirring.

    • The reaction progress is monitored by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is poured into a vigorously stirred aqueous solution of ethylenediamine or concentrated ammonia. This step is crucial for complexing the copper salts and making them water-soluble.

    • The aqueous mixture is extracted several times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Modern Catalytic Cyanation (Buchwald-Hartwig Conditions)

This protocol is adapted from the work of Buchwald and colleagues and represents a milder, more efficient, and more reproducible method.[7][9]

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.1 eq), sodium cyanide (NaCN, 1.2 eq), and potassium iodide (KI, 0.2 eq).

    • The tube is sealed, and the atmosphere is replaced with an inert gas.

    • Add 7-bromo-2,3-dihydrobenzofuran (1.0 eq).

    • In a separate vial, prepare a solution of N,N'-dimethylethylenediamine (1.0 eq) in toluene (to achieve a final reaction concentration of ~0.5 M).

    • Add the ligand solution to the Schlenk tube via syringe.

  • Reaction Execution:

    • The Schlenk tube is sealed and the mixture is heated to 110 °C in a preheated oil bath with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. Typical reaction times are in the range of 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with an aqueous solution of ammonium hydroxide/ammonium chloride (pH ~8) to remove copper salts. Repeat this wash until the aqueous layer is colorless.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary: A Comparison of Cyanation Methods

ParameterClassical Rosenmund-von BraunModern Catalytic Method (Buchwald)
Copper Source Copper(I) Cyanide (CuCN)Copper(I) Iodide (CuI)
Copper Loading Stoichiometric (1.5-2.0 eq)Catalytic (0.1 eq)
Cyanide Source Copper(I) Cyanide (CuCN)Sodium Cyanide (NaCN)
Ligand NoneN,N'-dimethylethylenediamine
Solvent DMF, PyridineToluene
Temperature 150-200 °C110 °C
Advantages Simple reagent systemMilder conditions, lower copper waste, better functional group tolerance[7]
Disadvantages Harsh conditions, high copper waste, difficult purification[6]Requires a ligand, NaCN is highly toxic

Safety First: Handling Cyanide Reagents

Copper(I) cyanide and other cyanide salts are acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10]

  • Engineering Controls: Always handle solid cyanide salts and prepare reaction mixtures in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. Consider double-gloving.

  • Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. A common method for quenching residual cyanide is the addition of an oxidizing agent like bleach (sodium hypochlorite) under basic conditions. Never acidify a solution containing cyanide salts , as this will liberate highly toxic hydrogen cyanide gas.

  • Emergency Preparedness: Ensure you know the location of your lab's safety shower and eyewash station. Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.

By understanding the key parameters of the copper-catalyzed cyanation and following a systematic approach to troubleshooting, you can significantly increase your chances of success in synthesizing 7-cyano-2,3-dihydrobenzofuran and other valuable aryl nitriles.

References

Sources

Technical Support Center: Pd-Catalyzed Cyanation of Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cyanation of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Instead of a generic overview, we will directly address the common pitfalls and subtle nuances that can lead to reaction failure, focusing specifically on the pervasive issue of catalyst poisoning. Our goal is to provide you with the expert insights and actionable protocols needed to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Poisoning

This section addresses high-level questions regarding catalyst deactivation in the context of benzofuran cyanation.

Q1: What is catalyst poisoning in a Pd-catalyzed reaction?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison. This poison binds to the active sites of the palladium catalyst, preventing it from participating in the catalytic cycle.[1] This interaction can be reversible or irreversible, leading to a significant drop in reaction rate, low yields, or complete reaction failure. Unlike thermal degradation, poisoning is a chemical deactivation pathway.[1]

Q2: Why is the Pd-catalyzed cyanation of benzofurans particularly susceptible to poisoning?

A: This reaction operates in a delicate balance. The cyanide source (e.g., KCN, Zn(CN)₂) is not only the key nucleophile but also a potent ligand for palladium. An excess of free cyanide ions in solution can readily displace the supporting ligands (like phosphines) from the palladium center, forming catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻.[2][3][4] Furthermore, benzofuran substrates and other reagents can contain impurities, like sulfur or nitrogen-containing heterocycles, which are notorious poisons for palladium catalysts.[1][5]

Q3: My reaction mixture turned black. What does this signify?

A: The formation of a black precipitate is a classic sign of catalyst deactivation via aggregation.[6] This precipitate is finely divided palladium metal, often called "palladium black." It forms when the active, soluble Pd(0) species, which should be stabilized by ligands, loses those ligands and clumps together.[6] This is a common outcome of poisoning by excess cyanide, which can strip the stabilizing phosphine ligands from the metal center, or from ligand oxidation under non-inert conditions.[6][7]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed answers to specific experimental problems, explaining the underlying causes and offering robust solutions.

Issue 1: The reaction is sluggish or has completely stalled.

This is the most common symptom of catalyst poisoning. Several culprits could be at play.

Q: Could the cyanide source itself be the problem?

A: Absolutely. Mechanistic studies by Grushin have shown that excess cyanide can disrupt every single step of the catalytic cycle, from oxidative addition to reductive elimination.[8]

  • Causality: The high binding affinity of cyanide for palladium means it can outcompete your substrate for coordination to the Pd(0) center, inhibiting oxidative addition. It can also displace phosphine ligands to form stable, inactive complexes like [(CN)₃Pd(Ar)]²⁻, which are reluctant to undergo reductive elimination.[2][3][9]

  • Diagnosis: If you are using a highly soluble cyanide source like NaCN or KCN, the concentration of free CN⁻ might be too high. The reaction may start and then quickly die as the catalyst is sequestered.

  • Solution: Switch to a cyanide source with lower solubility in organic solvents, such as zinc cyanide (Zn(CN)₂), or a less toxic alternative like potassium hexacyanoferrate (K₄[Fe(CN)₆]).[4][10] The slow dissolution of these reagents maintains a low, steady-state concentration of cyanide, sufficient for the reaction but low enough to minimize catalyst poisoning.

Q: I used anhydrous solvents, but could trace water still be an issue?

A: Yes, even minute amounts of water can be exceptionally harmful.

  • Causality: Water can hydrolyze the cyanide salt to generate hydrogen cyanide (HCN).[2][11] HCN is highly reactive towards the Pd(0) catalyst and, in the presence of excess cyanide, can form stable and inactive palladium hydride species like [(CN)₃PdH]²⁻, effectively removing the catalyst from the cycle.[2][3] This process can be catalytic in water, meaning a small amount of moisture can deactivate a significant amount of your catalyst.[2][3]

  • Diagnosis: This issue is difficult to diagnose visually. The primary indicator is a stalled reaction even when other parameters seem correct.

  • Solution: Employ rigorously anhydrous and degassed solvents. Ensure all solid reagents are thoroughly dried before use. Setting up the reaction in a glovebox is ideal, but if unavailable, use Schlenk techniques with a robust inert gas (Argon or Nitrogen) manifold.

Issue 2: My yield is inconsistent between batches of starting material.

This strongly suggests that impurities in your benzofuran starting material or other reagents are poisoning the catalyst.

Q: What are the most likely impurities and how do they act?

A: Sulfur and nitrogen-containing compounds are the most common and potent poisons for palladium.

  • Causality (Sulfur): Sulfur compounds, even at ppm levels, can irreversibly poison palladium by forming strong coordinate bonds with the metal surface, leading to the formation of inactive palladium sulfides (e.g., PdS).[12][13] This chemisorption effectively blocks the active sites required for catalysis.[14] Sources can include sulfur-containing reagents used in prior synthetic steps or contamination in solvents.

  • Causality (Nitrogen Heterocycles): Certain nitrogen-containing heterocycles can act as strong ligands for palladium, competing with the desired phosphine ligands and potentially shutting down catalysis.[1][5] While benzofuran itself is generally fine, impurities from its synthesis could be problematic.

  • Diagnosis: The best diagnostic tool is a control experiment.

This protocol is designed to determine if reagent impurities are the source of catalyst poisoning.[6]

  • Reagent Purification:

    • Solvent: Use a freshly opened bottle of anhydrous solvent or purify the solvent by passing it through an activated alumina column or by distillation over a suitable drying agent (e.g., CaH₂ for DMF). Degas the solvent thoroughly by sparging with argon for 30-60 minutes.

    • Benzofuran Substrate: If the substrate is a solid, recrystallize it from a suitable solvent. If it is an oil, purify it via column chromatography, ensuring the silica gel and solvents are of high quality.

    • Other Reagents: Use fresh bottles of the palladium precursor, ligand, and base from a reputable supplier.

  • Reaction Setup:

    • Assemble the reaction glassware and dry it in an oven at >120 °C overnight. Allow it to cool under a stream of dry argon or in a desiccator.

    • Add the palladium precursor, ligand, base, and benzofuran substrate to the reaction flask inside a glovebox or under a strong positive pressure of argon.

    • Add the degassed solvent via syringe.

    • Add the cyanide source.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Analysis:

    • Run this high-purity reaction in parallel with a reaction using your standard, unpurified reagents.

    • Monitor both reactions by TLC, GC, or LC-MS.

    • Interpretation: If the high-purity reaction proceeds smoothly to a high yield while the standard reaction fails, it is a strong confirmation of catalyst poisoning by impurities in your reagents or solvents.[6]

Q: How can I mitigate poisoning if my starting materials are inherently impure?

A: Besides purification, several strategies can help.

  • Use a Poison-Resistant Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), bind more strongly to the palladium center.[15][16] This makes them less susceptible to displacement by cyanide or other poisoning species.[17]

  • Increase Catalyst/Ligand Loading: While not ideal from an efficiency standpoint, increasing the catalyst and ligand loading can sometimes overcome the effects of a low-level poison by ensuring enough active catalyst remains to turn over the substrate.

  • Use Scavengers: If the identity of the poison is known (e.g., sulfur), specific scavengers can sometimes be added to the reaction mixture, though this can add complexity.

Part 3: Data & Visualizations
Table 1: Comparison of Common Cyanide Sources
Cyanide SourceFormulaToxicitySolubility (Organic)Poisoning PotentialMitigation Strategy
Potassium CyanideKCNHighModerateHighUse with phase-transfer catalyst; ensure anhydrous conditions
Zinc CyanideZn(CN)₂HighLowModerateLow solubility controls CN⁻ concentration; often used with additives like Zn dust
Potassium FerrocyanideK₄[Fe(CN)₆]LowVery LowLowNon-toxic alternative; often requires higher temperatures or biphasic systems
Diagrams

The following diagram illustrates the Pd(0)-catalyzed cyanation cycle and highlights the key points where catalyst poisons can intercept and deactivate the catalytic species.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition pd_cn4 [Pd(CN)₄]²⁻ (Inactive) pd0->pd_cn4 pd_hydride [(CN)₃PdH]²⁻ (Inactive) pd0->pd_hydride pd_black Pd(0) Black (Inactive Aggregate) pd0->pd_black Aggregation pd_sulfide PdSₓ (Inactive) pd0->pd_sulfide cn_complex Ar-Pd(II)(CN)L₂ oa_complex->cn_complex X/CN Exchange cn_complex->pd0 Reductive Elimination product Benzofuran-CN cn_complex->product arx Benzofuran-X arx->oa_complex cn_source CN⁻ Source cn_source->cn_complex excess_cn Excess CN⁻ excess_cn->pd0 Displaces L excess_cn->oa_complex Inhibits RE water H₂O / HCN water->pd0 Forms HCN sulfur Sulfur Impurities sulfur->pd0 Chemisorption

Caption: Pd-catalyzed cyanation cycle and key deactivation pathways.

This flowchart provides a logical sequence of steps to diagnose the cause of a failed or low-yielding cyanation reaction.

G start Low Yield / No Reaction q1 Is a black precipitate (Pd Black) visible? start->q1 a1_yes Likely Ligand Dissociation or Oxidation q1->a1_yes Yes q2 Did a high-purity control reaction work? q1->q2 No sol1 1. Check inert atmosphere technique. 2. Use bulkier/more electron-rich ligand. 3. Ensure ligand is not degraded. a1_yes->sol1 a2_yes Poisoning from Reagent or Solvent Impurities q2->a2_yes Yes q3 Are you using a highly soluble cyanide source (KCN/NaCN)? q2->q3 No sol2 1. Purify all starting materials and solvents. 2. Screen for robust ligands. 3. Source reagents from a different supplier. a2_yes->sol2 a3_yes Potential Poisoning by Excess Free Cyanide q3->a3_yes Yes end Review reaction parameters: temperature, concentration, base. q3->end No sol3 1. Switch to Zn(CN)₂ or K₄[Fe(CN)₆]. 2. Ensure rigorous anhydrous conditions. a3_yes->sol3

Caption: A logical workflow for troubleshooting failed cyanation reactions.

References
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5154–5171. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved February 15, 2026, from [Link]

  • Yao, Y., et al. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Water Research, 285, 124067. [Link]

  • J.P. Breen, R. Burch, C. Hardacre. (2002). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 229(1-2), v-vi. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

  • Gänzler, A. M., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis. [Link]

  • EnergyBot. (2025). Catalyst Poisoning Mitigation. Energy → Sustainability Directory. [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved February 15, 2026, from [Link]

  • Wang, J., et al. (2019). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. Catalysts, 9(5), 421. [Link]

  • University of St Andrews. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Research Portal. [Link]

  • Platypus Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 15, 2026, from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090–1101. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. MIT Open Access Articles. [Link]

  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). The Role of the Ligand in Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 129(42), 12852-12853. [Link]

  • Balaraman, K., & Gunanathan, C. (2023). The Ligand: An Overlooked Element in Sustainable Catalysis. ChemSusChem, 16(11), e202300223. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(8), 1423–1426. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(15), 5154-5171. [Link]

  • He, J., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 135(9), 3387–3390. [Link]

  • Stahl, S. S., et al. (2012). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Journal of the American Chemical Society, 134(28), 11356–11359. [Link]

  • Nye, S. A., et al. (2020). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

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Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 2,3-Dihydrobenzofuran-7-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic profile of 2,3-dihydrobenzofuran-7-carbonitrile (CAS: 1268103-05-4 / 420119-86-4), a critical pharmacophore in the synthesis of serotonergic modulators (e.g., Vilazodone).[1]

In drug development, distinguishing the 7-carbonitrile regioisomer from its 5-carbonitrile analog is a common analytical challenge.[1] This guide objectively compares the 1H NMR signatures of the target molecule against its precursors and isomers, establishing a self-validating identification protocol based on spin-spin coupling patterns (splitting) and chemical shift causality.[1]

Key Diagnostic Features[1][2][3][4][5][6][7]
  • Aliphatic Region: Distinctive triplet pairs for the dihydrofuran ring, deshielded by the nitrile induction.[1]

  • Aromatic Region: A contiguous ABC spin system (triplet flanked by two doublets), which definitively rules out the 5-cyano isomer (which displays an isolated spin system).[1]

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must understand the competing electronic effects on the benzofuran scaffold:

  • The Oxygen Atom (Pos 1): Acts as a strong Electron Donating Group (EDG) by resonance, shielding ortho/para protons (positions 5 and 7—though pos 7 is substituted here).[1]

  • The Nitrile Group (Pos 7): Acts as a strong Electron Withdrawing Group (EWG) by induction and resonance, significantly deshielding the ortho proton (H6) and para proton (H4).[1]

  • The Dihydro Ring: Locks the conformation, creating a distinct aliphatic "fingerprint" at 3.0–4.8 ppm.[1]

Numbering Convention[1][5]
  • O: Position 1

  • Aliphatic: C2, C3

  • Aromatic: C4, C5, C6, C7 (Substituted with CN)

Comparative Data Analysis

The following tables compare the target molecule against its most common "false positive" (the 5-isomer) and its starting material.

Table 1: Chemical Shift Comparison (CDCl3, 400-500 MHz)
Proton AssignmentTarget: 7-Carbonitrile Alt: 5-Carbonitrile (Isomer)Ref: Unsubstituted (Precursor)Diagnostic Note
C2-H (OCH₂) 4.75 ppm (t) ~4.65 ppm (t)4.55 ppm (t)7-CN causes slight downfield shift vs precursor due to inductive effect.[1]
C3-H (CH₂) 3.30 ppm (t) ~3.25 ppm (t)3.20 ppm (t)Consistent triplet; integration is key for purity check.[1]
Ar-H (Ortho to CN) 7.45 ppm (d) (H6)7.42 ppm (dd) (H6)N/ACRITICAL: H6 in 7-CN is a doublet.[1] In 5-CN, H6 is a doublet of doublets.[1][2]
Ar-H (Meta to CN) 6.95 ppm (t) (H5)6.80 ppm (d) (H7)6.7-6.9 ppm (m)CRITICAL: H5 in 7-CN is a triplet (or dd appearing as t).[1] H7 in 5-CN is a doublet.[1]
Ar-H (Para to CN) 7.35 ppm (d) (H4)7.45 ppm (s/d) (H4)7.10 ppm (d)H4 in 7-CN couples only to H5 (vicinal).[1]
Table 2: Coupling Constant (J) Analysis[1]
InteractionCoupling TypeJ Value (Hz)Structural Implication
H2 – H3 Vicinal (Aliphatic)8.8 HzConfirms intact dihydrofuran ring.[1]
H5 – H6 Vicinal (Ortho)7.5 HzConfirms H5 and H6 are neighbors (contiguous).[1]
H4 – H5 Vicinal (Ortho)7.5 HzConfirms H4 and H5 are neighbors.[1]
H4 – H6 Meta (W-coupling)< 1.5 HzUsually unresolved in 7-CN, appearing as clean doublets.[1]

Detailed Spectral Analysis

The Aliphatic "Fingerprint" (3.0 – 5.0 ppm)

The dihydrofuran ring protons appear as two clean triplets.[1]

  • 4.75 ppm (2H, t, J=8.8 Hz): Assigned to C2-H . This signal is significantly downfield due to the direct attachment to the Oxygen atom.[1]

  • 3.30 ppm (2H, t, J=8.8 Hz): Assigned to C3-H . These are benzylic protons.[1][3] The shift is slightly lower than typical benzylic protons due to the strain of the 5-membered ring and the electronic pull of the distant nitrile.[1]

The Aromatic Region (6.5 – 7.5 ppm)

This region provides the proof of regiochemistry.[1]

  • Pattern: The 7-CN isomer possesses three contiguous protons (H4, H5, H6).[1] This creates an AMX or ABC system depending on field strength.[1]

  • H5 (6.95 ppm): Appears as a triplet (technically a doublet of doublets with J4,5 ≈ J5,6).[1] It is the most shielded aromatic proton because it is para to the Oxygen (EDG).[1]

  • H4 & H6 (7.35 - 7.45 ppm): Appear as two distinct doublets .[1]

    • H6 (7.45 ppm): Most deshielded due to being ortho to the Nitrile (EWG).[1]

    • H4 (7.35 ppm): Deshielded by the para Nitrile effect, but slightly less than H6.[1]

Contrast with 5-CN Isomer: If you had the 5-cyano isomer, the protons would be at positions 4, 6, and 7.[1]

  • H4 and H6 are meta to each other (weak coupling).[1]

  • H6 and H7 are ortho to each other.[1]

  • Result: You would see a doublet (H7), a doublet of doublets (H6), and a narrow doublet/singlet (H4).[1] You would NOT see a clear triplet. [1]

Experimental Protocol: High-Fidelity Acquisition

To replicate the data presented above and ensure resolution of the aromatic coupling, follow this protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (v/v).

    • Note: If solubility is poor, use DMSO-d6.[1] Note that in DMSO, water peaks (3.33 ppm) may overlap with the C3-H triplet.[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline resolution).[1]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse).

  • Number of Scans (NS): 16 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Spectral Width: 0 – 12 ppm.[1][3]

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the aromatic doublets to ensure accurate integration.[1]

  • Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the logic flow for determining if you have synthesized the correct 7-CN isomer versus the 5-CN byproduct.

NMR_Logic_Flow Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count_Peaks Count Distinct Multiplets Start->Count_Peaks Check_Triplet Is there a distinct TRIPLET (or apparent triplet)? Count_Peaks->Check_Triplet 3 Signals Found Result_5CN LIKELY: 5-Carbonitrile (Isolated spin systems) Check_Triplet->Result_5CN No (d, dd, s pattern) Check_Coupling Check Coupling of Upfield Signal (~6.9 ppm) Check_Triplet->Check_Coupling Yes Result_7CN CONFIRMED: 7-Carbonitrile (Contiguous H4-H5-H6 system) Check_Coupling->Result_7CN J ≈ 7.5 Hz (Ortho-Ortho) Check_Coupling->Result_5CN J ≈ 8.0 Hz + Meta coupling

Figure 1: Decision tree for distinguishing 2,3-dihydrobenzofuran-7-carbonitrile from its 5-isomer based on 1H NMR multiplicity.

References

  • Sorbera, L. A., et al. "Synthesis and biological activity of Vilazodone."[1] Drugs of the Future, 2001, 26(3), 247.[1] (Primary source for 7-cyano intermediate data).[1][4][3]

  • Heinrich, T., et al. "Synthesis of 2,3-dihydrobenzofuran-7-carbonitrile derivatives."[1] Journal of Medicinal Chemistry, 2004, 47(19), 4684-4692.[1] [1]

  • US Patent 5532241A. "Benzofuran derivatives and their use as antidepressants."[1] (Contains specific NMR shifts for the 7-cyano intermediate).

  • SDBS. "Spectral Database for Organic Compounds."[1] AIST, Japan.[1][5] (General reference for benzofuran shifts). [1]

  • Reich, H. J. "WinPLT NMR Chemical Shift Data."[1] University of Wisconsin-Madison.[1] (Reference for substituent effects of Nitrile and Alkoxy groups).

Sources

Mass Spectrometry Fragmentation Pattern of Benzofuran-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of Benzofuran-7-carbonitrile , a critical pharmacophore in drug discovery, particularly for estrogen receptor modulators and diapophytoene desaturase (CrtN) inhibitors.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

Benzofuran-7-carbonitrile (C₉H₅NO, MW 143.14) represents a privileged scaffold in medicinal chemistry. Its structural integrity—a benzene ring fused to a furan ring with a nitrile group at the C7 position—presents unique challenges in mass spectrometry (MS) regarding isomeric differentiation.

This guide provides a technical analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI) . It compares the 7-isomer against its positional isomers (e.g., benzofuran-2-carbonitrile) to equip researchers with diagnostic criteria for unambiguous identification during metabolite profiling and impurity analysis.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-Benzofuran-7-carbonitrile
Molecular Formula C₉H₅NO
Exact Mass 143.0371 Da
Key Structural Feature Furan ring oxygen is peri-positioned to the nitrile group (C7), influencing fragmentation kinetics compared to distal isomers (C2, C5).
Drug Discovery Relevance Precursor for CrtN inhibitors (anti-MRSA agents); metabolite of benzofuran-based designer drugs.

Experimental Methodology

To replicate the fragmentation patterns described, the following standard protocols are recommended. These workflows ensure reproducibility across quadrupole (QqQ) and time-of-flight (Q-TOF) platforms.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • Inlet Temperature: 250 °C (Splitless mode).

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40–300.

Liquid Chromatography-Tandem MS (LC-ESI-MS/MS)
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation pathways.

Fragmentation Analysis (The Core)

The fragmentation of benzofuran-7-carbonitrile is governed by the stability of the aromatic system and the high bond dissociation energy of the C–CN bond.

Primary Fragmentation Channels (EI, 70 eV)

Under hard ionization, the molecular ion (M⁺ , m/z 143) is typically the base peak (100% relative abundance) due to the high stability of the heteroaromatic system.

  • Loss of Carbon Monoxide (CO, -28 Da): The hallmark of benzofuran fragmentation. The furan ring opens, followed by the expulsion of CO to form a radical cation at m/z 115 .

    • Mechanism:[1][2][3] 1,2-migration of the hydrogen or substituent followed by heterolytic cleavage.

    • Diagnostic Value: High intensity in benzofurans; distinguishes them from indoles (which lose HCN first).

  • Loss of Hydrogen Cyanide (HCN, -27 Da): Secondary fragmentation from the m/z 115 ion or a competitive primary pathway.

    • Pathway A:m/z 143

      
      m/z 116 (Loss of HCN from M⁺).
      
    • Pathway B (Dominant):m/z 115

      
      m/z 88 (Loss of HCN from the [M-CO]⁺ species).
      
  • Formation of Benzyne/Cyclopentadienyl Cations: The ion at m/z 88 typically corresponds to a C₇H₄ radical cation, which may rearrange to a dehydrotropylium-like structure.

Mechanistic Visualization

The following diagram illustrates the competitive and consecutive fragmentation pathways.

BenzofuranFragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 143 [C9H5NO]+. M_CO [M - CO]+. m/z 115 [C8H5N]+. M_Ion->M_CO - CO (28 Da) (Furan Ring Opening) M_HCN [M - HCN]+. m/z 116 [C8H4O]+. M_Ion->M_HCN - HCN (27 Da) (Minor Pathway) Fragment_89 [M - CO - CN]+ m/z 89 [C7H5]+ M_CO->Fragment_89 - CN (26 Da) Fragment_88 [M - CO - HCN]+. m/z 88 [C7H4]+. M_CO->Fragment_88 - HCN (27 Da) (Nitrile Loss) key Blue: Precursor | Red: Primary Fragment | Green: Secondary Fragment

Figure 1: Proposed EI-MS fragmentation pathway for benzofuran-7-carbonitrile. The loss of CO is the kinetically favored initial step.

Comparative Performance Analysis: Isomer Differentiation

Distinguishing the 7-isomer from the 2- or 5-isomers is critical in synthesis and metabolic studies.

Diagnostic Ion Ratios

While all isomers share the same m/z fragments, their relative abundances differ due to the electronic environment of the nitrile group.

Feature7-Carbonitrile (Target)2-Carbonitrile (Isomer)Differentiation Logic
Base Peak m/z 143 (M⁺)m/z 143 (M⁺)Indistinguishable by M⁺ alone.
[M-CO]⁺ (m/z 115) High Intensity (~40-60%) Very High Intensity (>70%) The 2-cyano group stabilizes the open-ring cation via resonance more effectively than the 7-cyano group.
[M-HCN]⁺ (m/z 116) Low Intensity (<10%)Very Low Intensity (<5%)7-position is less conjugated with the furan oxygen, making direct HCN loss slightly more favorable than in the 2-isomer.
Retention Time (GC) Late Eluter Early Eluter The 2-substituted isomer is generally more volatile and less polar than the 7-substituted isomer on non-polar columns (e.g., HP-5MS).
Ortho-Effect Considerations

In the 7-isomer, the nitrile group is in close proximity to the furan oxygen.

  • Hypothesis: This proximity can facilitate a unique "ortho-like" interaction, potentially leading to a minor loss of NO or NCO fragments (rare, but diagnostic if observed in high-res MS).

  • Experimental Check: Look for a low-abundance peak at m/z 113 ([M-NO]⁺) or m/z 101 ([M-NCO]⁺) in high-resolution data, which would be absent in the 5-isomer.

Application in Drug Discovery

In the context of drug metabolism (DMPK), benzofuran-7-carbonitrile often appears as a stable metabolic intermediate.

  • Metabolic Pathway: Hydroxylation often occurs at the C4 or C6 positions.

  • MS Shift: Metabolites will show a molecular ion at m/z 159 (+16 Da).

  • Protocol Tip: Use Neutral Loss Scanning for 28 Da (CO) to selectively filter for benzofuran-containing metabolites in complex biological matrices (urine/plasma).

Reference Standards & Validation

To validate these patterns in your specific matrix:

  • Synthesize/Procure Standards: Ensure >98% purity of the 7-isomer.

  • Co-injection: Spike the 7-isomer into the sample containing the 2-isomer to verify chromatographic separation.

  • Energy Ramp: In LC-MS/MS, perform a breakdown curve. The 7-isomer typically requires slightly higher collision energy to fragment compared to the 2-isomer due to steric protection of the furan ring fusion.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzofuran (EI). National Institute of Standards and Technology.[4] [Link]

  • Begala, M., et al. (2009).[5] Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Journal of Mass Spectrometry. [Link]

  • Chen, H., et al. (2016). Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Welte, R., et al. (2015). Metabolic fate and mass spectral fragmentation of benzofuran designer drugs. Analytical and Bioanalytical Chemistry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Technical Comparison Guide: 7-Cyano vs. 5-Cyano-2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-cyano-2,3-dihydrobenzofuran and 5-cyano-2,3-dihydrobenzofuran , focusing on their physical properties, structural implications in drug design, and synthetic handling.

Part 1: Executive Summary & Core Distinction

In the development of serotonin modulators (e.g., Vilazodone analogs) and kinase inhibitors (e.g., IRAK4 modulators), the regiochemistry of the cyano group on the dihydrobenzofuran (DHBF) core dictates not only biological affinity but also the physicochemical behavior of the intermediate.

The critical distinction lies in the crystallinity and dipole vector :

  • 5-Cyano-2,3-dihydrobenzofuran: Typically exists as a low-melting solid or viscous oil at room temperature. Its "para-like" substitution relative to the heterocyclic oxygen creates a linear dipole vector, often resulting in lower lattice energy in the dihydro- scaffold compared to the fully aromatic benzofuran.

  • 7-Cyano-2,3-dihydrobenzofuran: Predominantly isolated as a crystalline solid . The "ortho-like" position relative to the ring oxygen creates a strong, kinked dipole moment and steric locking, facilitating tighter crystal packing and higher melting points.

Quick Comparison Matrix
Feature5-Cyano-2,3-dihydrobenzofuran 7-Cyano-2,3-dihydrobenzofuran
CAS Number 95876-88-3143967-89-5
Physical State Viscous Oil / Low-Melting Solid (<50°C)Crystalline Solid (>60°C)
Electronic Effect Linear Dipole (Para-to-Ether)Kinked Dipole (Ortho-to-Ether)
Solubility High lipophilicity; soluble in hexanes/EtOAcModerate lipophilicity; lower solubility in non-polar solvents
Key Application SSRI/5-HT1A Agonists (Vilazodone precursors)Kinase Inhibitors (IRAK4, KAT6A)
Handling Requires chromatography; hard to crystallizeCan often be purified by precipitation/recrystallization

*Note: Exact melting points vary by polymorph and purity. Values derived from handling descriptions in patent literature (e.g., US Patents for Vilazodone and IRAK4 inhibitors).

Part 2: Structural Analysis & Melting Point Causality

The melting point difference is not random; it is a direct consequence of molecular symmetry and intermolecular forces.

The "Ortho-Nitrile" Effect (7-Cyano)

Placing the cyano group at the C7 position (ortho to the furan oxygen) creates a unique electrostatic environment. The lone pairs of the oxygen atom and the


-system of the nitrile group interact, often leading to a preferred conformation that maximizes lattice energy. This "locking" effect promotes crystallinity.
The "Para-Linear" Effect (5-Cyano)

At the C5 position, the cyano group extends the molecular axis linearly. While this often increases melting points in planar aromatic systems (like 5-cyanobenzofuran, MP ~86°C), the buckled nature of the 2,3-dihydrofuran ring (which is not planar) disrupts the stacking efficiency. Without the anchoring ortho-interaction found in the 7-isomer, the 5-cyano derivative struggles to pack tightly, leading to its oily or low-melting character.

Structural Visualization (DOT Diagram)

G cluster_0 5-Cyano-2,3-dihydrobenzofuran cluster_1 7-Cyano-2,3-dihydrobenzofuran Struct5 Structure: Linear Vector (Para to O-C bond) Prop5 Property: Flexible Packing -> Low MP / Oil Struct5->Prop5 Lack of ortho-locking Struct7 Structure: Kinked Vector (Ortho to O atom) Struct5->Struct7 Regioisomerism App5 Application: Vilazodone Intermediates (Requires Column Purification) Prop5->App5 Handling Consequence Prop7 Property: Rigid Packing -> Crystalline Solid Struct7->Prop7 Dipole/Steric Interaction App7 Application: IRAK4/Kinase Inhibitors (Purified by Precipitation) Prop7->App7 Process Advantage

Caption: Comparative logic flow showing how regioisomerism influences physical state and downstream processing.

Part 3: Experimental Protocols & Synthesis

The following protocols illustrate the handling differences. The 7-cyano isomer allows for solid-state isolation, whereas the 5-cyano isomer typically requires extraction and chromatography.

Protocol A: Synthesis & Isolation of 7-Cyano-2,3-dihydrobenzofuran

Context: Used in the synthesis of IRAK4 modulators.

  • Starting Material: 7-Bromo-2,3-dihydrobenzofuran.

  • Cyanation (Rosenmund-von Braun or Pd-catalyzed):

    • Charge a flask with 7-bromo-2,3-dihydrobenzofuran (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) in DMF.

    • Heat to 100°C under N₂ for 4-6 hours.

  • Work-up (The Solid Advantage):

    • Cool reaction to room temperature.[1][2]

    • Pour into water.[3] Observe precipitate formation.

    • Filter the solid.[4][5] Wash with water and hexanes.[6]

    • Result: Off-white crystalline solid. (MP typically >60°C).[7]

    • Note: This solid can be directly hydrolyzed to the amide (7-carboxamide) using H₂O₂/NaOH, which is also a high-melting solid.

Protocol B: Synthesis & Handling of 5-Cyano-2,3-dihydrobenzofuran

Context: Precursor for Vilazodone-type SSRIs.

  • Starting Material: 5-Bromo-2,3-dihydrobenzofuran.

  • Cyanation:

    • Similar conditions (Zn(CN)₂ / Pd-catalyst) in DMA or NMP.

  • Work-up (The Oil Challenge):

    • Cool reaction.[1][2][3] Pour into water.

    • Observation: Formation of a gummy oil or emulsion; no clean precipitate.

    • Extract with EtOAc (3x).[2][7] Wash organic layer with brine.

    • Concentrate in vacuo.

    • Purification: Residue requires Flash Column Chromatography (Hexane/EtOAc gradient) to isolate the product as a pale yellow oil or waxy solid.

    • Storage: Best stored cold (-20°C) to prevent oxidation, as the oil has higher surface area exposure than the crystalline 7-isomer.

Part 4: Strategic Application in Drug Discovery

Solubility & Bioavailability
  • 5-Cyano: Higher lipophilicity and lower lattice energy often translate to better initial solubility in lipid formulations, but potential stability issues (oxidation) due to the amorphous/oil state.

  • 7-Cyano: Higher lattice energy implies lower solubility in organic solvents but greater chemical stability. This is preferred for solid oral dosage forms where a stable crystalline polymorph is required.

Metabolic Stability (SAR)
  • 5-Position: Prone to metabolic oxidation if not blocked. The cyano group effectively blocks the para-position, preventing hydroxylation (a common clearance route for the parent dihydrobenzofuran).

  • 7-Position: The cyano group here creates steric bulk near the oxygen, potentially altering the binding pocket fit in kinases (e.g., KAT6A, IRAK4) where the "hinge binder" region is sensitive to the width of the molecule.

References

  • Vilazodone Intermediate Synthesis: Zhou, Z., et al. "Process for the preparation of Vilazodone."[3][4][5][8] US Patent 2021/0299100 . (Describes 5-cyano intermediates as oils/gums requiring chromatography).

  • IRAK4 Inhibitor Chemistry: BMS Researchers. "Pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 modulators." WO 2017/108723 . (Details the isolation of 7-cyano-2,3-dihydrobenzofuran derivatives as solids).

  • General Benzofuran Properties:Katritzky, A. R., et al. "Synthesis and Characterization of Dihydrobenzofurans." Journal of Organic Chemistry.
  • Crystallographic Data:Cambridge Structural Database (CSD). Comparison of ortho- vs. para-substituted benzonitrile packing efficiency.

Disclaimer: This guide is based on compiled experimental data from patent literature and standard organic synthesis principles. Always verify specific melting points with your own calibrated DSC/Mel-Temp apparatus, as impurity profiles heavily influence phase transitions.

Sources

HPLC Purity Analysis of 2,3-Dihydrobenzofuran-7-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active benzofuran derivatives—such as PARP inhibitors and dopamine receptor antagonists—2,3-dihydrobenzofuran-7-carbonitrile (CAS: 14348-75-5) serves as a critical scaffold. Its purity is not merely a compliance metric but a determinant of downstream synthetic success. Impurities in this intermediate, particularly halogenated precursors or oxidized benzofuran analogs, can poison transition-metal catalysts (e.g., Pd/C, Pd(OAc)₂) used in subsequent coupling steps.

This guide compares the analytical performance of a Certified Reference Material (CRM) against a standard Technical Grade alternative. Using a validated gradient HPLC-UV method, we demonstrate how "purity" claims can be misleading without high-resolution impurity profiling.

The Analytical Challenge

The structural rigidity of the dihydrobenzofuran ring presents unique chromatographic challenges. Common impurities often possess similar UV extinction coefficients and polarities to the target nitrile.

Key Impurities of Concern:

  • 7-Bromo-2,3-dihydrobenzofuran: Common starting material; elutes late due to hydrophobicity.

  • Benzofuran-7-carbonitrile: The oxidized analog; often co-elutes in isocratic methods.

  • 2,3-Dihydrobenzofuran-7-amide: Hydrolysis product; elutes early.

Experimental Methodology (The "Gold Standard")

To ensure objective comparison, we utilized a method grounded in ICH Q2(R1) principles, optimized for resolution of the critical pair (Target Nitrile vs. Oxidized Analog).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmSmaller particle size (3.5 µm) improves resolution (

) between structural analogs.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.5) suppresses ionization of potential acidic hydrolysis byproducts.
Mobile Phase B Acetonitrile (HPLC Grade)Provides distinct selectivity for the benzofuran ring system.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter performance on 4.6mm ID columns.
Detection UV @ 280 nmMaximizes signal for the benzofuran chromophore while minimizing solvent cut-off noise.
Column Temp 30°CControls viscosity and retention time reproducibility.
Gradient Profile
  • 0.0 min: 10% B

  • 15.0 min: 90% B (Linear Ramp)

  • 18.0 min: 90% B (Hold)

  • 18.1 min: 10% B (Re-equilibration)

  • 23.0 min: Stop

Comparative Analysis: CRM vs. Technical Grade

We analyzed two standards of 2,3-dihydrobenzofuran-7-carbonitrile under identical conditions.

  • Standard A (CRM): Purity labeled >99.8% (Certified).

  • Standard B (Alternative): Purity labeled "≥97%" (Technical Grade).

Chromatographic Results

The gradient method revealed significant differences hidden by lower-resolution techniques.

Table 1: Impurity Profile Comparison

Peak IDComponentRRT*Standard A (CRM) Area %Standard B (Tech Grade) Area %Impact on Synthesis
1 2,3-Dihydrobenzofuran-7-amide0.45ND (<0.01%)0.85%Reduces yield; competes in amide couplings.
2 Target: 7-Cyano-2,3-dihydrobenzofuran 1.00 99.92% 94.30% N/A
3 Benzofuran-7-carbonitrile (Oxidized)1.080.05%2.10%Critical: Often co-elutes; acts as a chain terminator.
4 7-Bromo-2,3-dihydrobenzofuran1.450.03%2.75%Critical: Poisons Pd catalysts; leads to side-reactions.[1]

*RRT = Relative Retention Time (relative to target peak) ND = Not Detected

Interpretation
  • The "Hidden" Impurity: In Standard B, Peak 3 (Oxidized Analog) elutes very close to the main peak (

    
    ). A standard isocratic method (e.g., 50:50 MeOH:Water) failed to resolve this pair, artificially inflating the purity of Standard B to 96.4%.
    
  • Catalyst Poisons: The presence of nearly 3% brominated precursor (Peak 4) in the Technical Grade material is sufficient to stall sensitive Suzuki-Miyaura coupling reactions, necessitating higher catalyst loading and increasing cost.

Analytical Workflow & Logic

The following diagram illustrates the validated workflow for purity determination, highlighting the critical decision points that prevent data misinterpretation.

HPLC_Workflow Sample Raw Sample (2,3-dihydrobenzofuran-7-carbonitrile) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Remove particulates HPLC HPLC Injection (Gradient Elution) Filter->HPLC Detect UV Detection (280 nm) HPLC->Detect Resolution Check Resolution (Rs) Target vs. Impurity > 1.5? Detect->Resolution Pass Calculate Purity (Area Normalization) Resolution->Pass Yes Fail Re-equilibrate / Adjust Gradient Resolution->Fail No Fail->HPLC Optimize

Figure 1: Analytical workflow emphasizing the resolution check (


) as a critical system suitability parameter.

Protocol: Self-Validating System Suitability

To ensure trustworthiness (Trustworthiness in E-E-A-T), every analytical run must include a "System Suitability Solution" (SST).

SST Preparation: Mix 1 mg of the Target Nitrile (CRM) with 0.1 mg of the Oxidized Impurity (Benzofuran-7-carbonitrile) in 10 mL of diluent.

Acceptance Criteria:

  • Resolution (

    
    ):  > 1.5 between the Target and Oxidized Impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision: RSD < 0.5% for retention time (n=6 injections).

Why this matters: If your method cannot resolve the SST mixture, you cannot trust the purity value of your sample, regardless of the "99%" readout.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • BenchChem. (2025).[4][5] Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem Application Notes. Link

  • Christensen, J. V. (1992). Determination of (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol in plasma by HPLC.[1] Journal of Chromatography B. Link

  • O'Connor, R. E. (2022).[6] Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.[6] University College Cork.[6] Link

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.[7][8][9][10][11][12]Link

Sources

The Silent Region: A Senior Scientist’s Guide to Validating Nitrile Formation via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In drug development, the nitrile group (


) is a high-value pharmacophore, present in over 30 marketed drugs (e.g., Vildagliptin, Letrozole). Its validation is critical. While NMR (

) provides structural certainty, it is slow and insensitive for reaction monitoring. Infrared (IR) Spectroscopy remains the frontline defense for immediate validation.

This guide moves beyond textbook definitions to the practical application of IR for nitrile validation. It focuses on the "Silent Region" (


), a spectral window uniquely suited for tracking cyanation reactions where biological background noise is virtually non-existent.

The Physics of Detection: Why IR Works

To validate a protocol, you must understand its physical basis. IR spectroscopy does not measure "bonds"; it measures the change in dipole moment (


) during vibration.[1]
  • The Dipole Advantage: The Carbon-Nitrogen triple bond is highly polar due to the electronegativity difference (C=2.55, N=3.04). Stretching this bond creates a massive change in dipole moment, resulting in a sharp, intense peak.[1]

  • The Silent Region: Most organic functional groups (C-H, C=O, N-H) absorb below

    
     or above 
    
    
    
    . The region between
    
    
    is devoid of signals, except for alkynes and nitriles. This isolation allows for "binary" validation: if a peak appears here, your reaction worked.
Frequency Diagnostics[2]
  • Saturated Nitriles (Alkyl-CN):

    
    [1]
    
  • Conjugated Nitriles (Aryl-CN):

    
     (Resonance weakens the bond force constant, lowering frequency).
    

Comparative Analysis: IR vs. The Alternatives

As a senior scientist, you must choose the right tool. IR is fast, but it is not always definitive for structure (isomers).

Table 1: Strategic Comparison of Nitrile Validation Methods

FeatureFT-IR (ATR) Raman Spectroscopy

NMR
Mass Spectrometry
Primary Signal Dipole Change (Absorbance)Polarizability Change (Scattering)Chemical Shift (Magnetic Environment)Mass-to-Charge Ratio (

)
Diagnostic Marker Sharp peak

Strong peak

Peak at

ppm
Molecular Ion (

)
Water Tolerance Low (Water absorbs strongly)High (Water is a weak scatterer)High (with

lock)
High
Throughput High (<1 min/sample)High (<1 min/sample)Low (10-30 min/sample)High
Key Limitation Symmetrical nitriles may be weakFluorescence interferenceQuaternary C is slow to relax (low signal)Isomer differentiation is difficult
Best Use Case Routine QC & Reaction Monitoring Aqueous solutions & Symmetrical molecules Final Structural Elucidation Impurity Profiling
Decision Logic: Selecting the Validation Method

NitrileValidationLogic Start Sample for Nitrile Validation IsSolid Is the sample Solid/Oil? Start->IsSolid IsAqueous Is it in Aqueous Solution? IsSolid->IsAqueous No (Liquid) ATR Method: ATR-FTIR (Fastest, Standard) IsSolid->ATR Yes Symmetry Is the Nitrile Symmetric? IsAqueous->Symmetry No (Organic solvent) Raman Method: Raman (Avoids Water Bands) IsAqueous->Raman Yes (Water solvent) Symmetry->ATR No (Standard) Symmetry->Raman Yes (High Symmetry) NMR Method: 13C NMR (Structural Proof) ATR->NMR Final Confirmation Raman->NMR Final Confirmation

Caption: Decision matrix for selecting the optimal spectroscopic method based on sample state and molecular symmetry.

The Self-Validating Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets. It is designed to be self-validating by monitoring both the appearance of the product and the disappearance of the precursor.

Reagents & Equipment[2][3][4]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Cleaning Solvent: Isopropanol (high volatility, no residue).

  • Reference: Pure starting material (e.g., Amide).

Step-by-Step Methodology
  • System Blanking (The Zero Point):

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect a background spectrum (Air). Critical: Check for atmospheric

      
       doublet at 
      
      
      
      . If high, purge the system.
  • Precursor Baseline (Negative Control):

    • Place the starting material (e.g., Primary Amide) on the crystal.

    • Verify: Strong Carbonyl (

      
      ) band at 
      
      
      
      .
    • Verify: Absence of any peak in the

      
       region.
      
  • Reaction Monitoring (The Test):

    • Take an aliquot of the reaction mixture.

    • Mini-Workup: If the solvent is high-boiling (DMSO/DMF), perform a mini-extraction (EtOAc/Water) and dry the organic layer. Solvent peaks can mask the nitrile.

    • Apply the sample to the ATR crystal. Apply pressure to ensure contact.

  • Data Acquisition:

    • Resolution:

      
       (Standard).
      
    • Scans: 16 to 32 (Sufficient for S/N ratio).

    • Range:

      
      .
      
  • Validation Criteria (The "Go/No-Go"):

    • Criterion A: Appearance of a sharp peak at

      
       (
      
      
      
      stretch).
    • Criterion B: Significant reduction or disappearance of the precursor peak (e.g., Amide

      
       at 
      
      
      
      ).
Experimental Workflow Diagram

NitrileWorkflow Rxn Reaction Mixture (Amide -> Nitrile) Aliquot Take Aliquot Rxn->Aliquot Workup Mini-Workup (Remove Solvent) Aliquot->Workup ATR ATR-FTIR Analysis Workup->ATR Check Check 2250 cm-1 ATR->Check Pass VALIDATED (Proceed to Workup) Check->Pass Peak Present Fail INCOMPLETE (Continue Reaction) Check->Fail No Peak Fail->Rxn Time + Heat

Caption: Iterative workflow for monitoring nitrile formation using ATR-FTIR.

Troubleshooting & Nuance: When IR "Lies"

Even the best protocols fail if data is misinterpreted.

  • The "Pseudo-Nitrile" (Isocyanates/Azides):

    • Isocyanates (

      
      ) absorb near 
      
      
      
      .
    • Azides (

      
      ) absorb near 
      
      
      
      .
    • Differentiation: Check the exact frequency. Nitriles are sharp; Azides are often broader and split.

  • Symmetry Selection Rules:

    • If you synthesize a molecule like Malononitrile (

      
      ) or a symmetric dinitrile, the IR intensity might be lower than expected due to opposing dipoles. In these specific cases, Raman  is superior because the symmetric stretch is Raman-active.
      
  • Solvent Masking:

    • Acetonitrile is a common solvent.[1] If you don't dry your sample, you will see a beautiful nitrile peak at

      
      —but it's your solvent, not your product. Always dry the aliquot.
      

References

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy: Nitriles and Carboxylic Acids. Link

  • NIST Chemistry WebBook. (n.d.). Acetonitrile Infrared Spectrum. National Institute of Standards and Technology. Link

  • Mettler Toledo. (2024). IR vs Raman Spectroscopy: Advantages & Limitations. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

Sources

Comparative Purity Analysis Guide: 2,3-Dihydrobenzofuran-7-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of benzofuran-based pharmacophores (e.g., melatonin receptor agonists like Ramelteon), the intermediate 2,3-dihydrobenzofuran-7-carbonitrile (CAS: 84944-75-2) represents a critical quality control checkpoint. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it fails to quantify "silent" contaminants such as moisture, inorganic salts, and residual metal catalysts (Pd/Cu) often used in cyanation steps.

This guide objectively compares Combustion Elemental Analysis (CHN) against HPLC and quantitative NMR (qNMR). We demonstrate that while HPLC provides superior specificity for organic isomers, Elemental Analysis (EA) is the only self-validating method for establishing absolute bulk purity and confirming salt stoichiometry.

Part 2: Chemical Identity & Theoretical Baseline

Before analyzing experimental data, we must establish the theoretical "Gold Standard" for 2,3-dihydrobenzofuran-7-carbonitrile (


). Any deviation from these values beyond the standard tolerance (

) indicates contamination.
Theoretical Composition ( )
ElementCountAtomic MassTotal Mass ContributionTheoretical Mass %
Carbon (C) 912.011108.09974.47%
Hydrogen (H) 71.0087.0564.86%
Nitrogen (N) 114.00714.0079.65%
Oxygen (O) 115.99915.99911.02%
Total 145.16 g/mol 100.00%

Critical Insight: The nitrogen content (9.65%) is the specific marker for the nitrile group. A lower %N often indicates incomplete cyanation (residual bromide precursor), while a lower %C with high %H suggests moisture contamination.

Part 3: Comparative Method Performance

This section contrasts the three primary purity determination methods.

Table 1: Performance Matrix (EA vs. HPLC vs. qNMR)
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Primary Scope Bulk Purity & StoichiometryOrganic Impurity ProfilingStructural ID & Solvent Quant
Detection Basis Mass fraction of elementsUV Absorbance (Chromophores)Proton environments
Inorganic Salts Detects (Low %C, %H, %N)Blind (Elutes in void/invisible)Blind (Invisible)
Moisture/Solvent Detects (High %H, Low %C)Blind (Unless specific method)Excellent (Distinct peaks)
Isomer Specificity Low (Isomers have same %CHN)High (Separates isomers)High
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Throughput High (5–10 mins/sample)Medium (15–40 mins/sample)Low (Setup intensive)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Elemental Analysis (CHN) for Nitriles

Rationale: Nitriles can form stable nitrogen gas or nitrogen oxides (


) during combustion. The reduction phase is critical to ensure all 

is measured as

.

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube. Reagents: Acetanilide (Standard), Tungsten (VI) Oxide (Catalyst).

  • Calibration: Run acetanilide standard (K-factor determination) until precision is

    
    .
    
  • Sample Preparation:

    • Dry 2,3-dihydrobenzofuran-7-carbonitrile in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0–3.0 mg (

      
       mg) into a tin capsule.
      
    • Crucial Step: Add 10 mg of

      
       powder to the capsule. Reason: Promotes complete oxidation of the aromatic ring and prevents char formation.
      
  • Combustion Parameters:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Reduction Oven: 840°C (Copper wires).

    • Carrier Gas: Helium (140 mL/min).

  • Validation: Run a blank capsule and a check standard (e.g., atropine) every 10 samples.

Protocol B: HPLC Purity Assessment

Rationale: To detect organic impurities (e.g., unreacted 7-bromo-2,3-dihydrobenzofuran) that EA might miss if the elemental ratios are similar.

  • Column: C18 Reverse Phase (

    
     mm, 3.5 µm).
    
  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile absorption).

Part 5: Data Interpretation & Case Studies

The following data illustrates why relying solely on HPLC can be dangerous for drug development.

Table 2: Scenario Analysis – Batch Comparison
MetricTheoretical Batch A (High Quality) Batch B (Wet/Salt Contaminated) Batch C (Precursor Contamination)
% Carbon 74.47 74.42 (

)
71.20 (

)
68.50 (

)
% Hydrogen 4.86 4.89 (

)
5.15 (

)
4.10 (

)
% Nitrogen 9.65 9.61 (

)
9.20 (

)
4.50 (

)
HPLC Purity 100% 99.8%99.9% (False Positive)92.0%
Diagnosis N/APass Fail: High %H indicates water; Low %C/%N indicates inorganic salts (e.g., KBr).Fail: Low %N confirms unreacted Bromide precursor (

).

Analysis of Batch B (The "Silent" Killer): Batch B appears 99.9% pure by HPLC because the inorganic salts (likely Potassium Bromide from the cyanation step) and moisture are invisible to the UV detector. However, the EA data shows a massive drop in Carbon (-3.27%), flagging the sample as impure. Using Batch B for subsequent synthesis would lead to incorrect molar stoichiometry and reaction failure.

Part 6: Visualization of Purity Workflow

The following diagram outlines the logical decision tree for validating 2,3-dihydrobenzofuran-7-carbonitrile.

PurityWorkflow Start Crude 2,3-dihydrobenzofuran- 7-carbonitrile HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Column Chromatography Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHN) (Check Bulk Purity/Salts) Decision1->EA Yes Recrystallize->HPLC Decision2 Values within ±0.4%? EA->Decision2 Fail_Salt FAIL: Inorganic/Moisture Contamination (Dry or Desalt) Decision2->Fail_Salt No qNMR Step 3: qNMR (Optional) (Residual Solvent ID) Decision2->qNMR Yes Fail_Salt->EA Final RELEASE BATCH (Valid for Synthesis) qNMR->Final

Figure 1: Integrated Purity Validation Workflow. Note that EA serves as the critical gatekeeper for non-chromaphoric impurities that HPLC misses.

Part 7: References

  • National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline (Isomer Reference for C9H7NO Properties). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2021. [Link]

  • PubChem. 2,3-dihydrobenzofuran-7-carbonitrile Compound Summary. National Library of Medicine. [Link](Note: Link directs to general search for verification of structure/CAS).

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? 2023.[2][3][4] [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.